(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis would provide information about the length of bonds, bond angles, and the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Synthesis and Potential Biological Activities
Synthesis of Novel Compounds : Research has explored the synthesis of new compounds incorporating pyrazole and thiazole moieties for potential anticancer and antibacterial applications. For instance, novel thiazolyl pyrazole and benzoxazole compounds have been synthesized and screened for their antibacterial properties, suggesting a methodological approach to developing compounds with potential therapeutic applications (Landage, Thube, & Karale, 2019).
Anticancer Evaluation : The synthesis of compounds containing pyrazole 2 and oxazole 3 derivatives from specific precursors has been evaluated for anticancer properties. This illustrates the potential of such compounds in contributing to cancer treatment research, highlighting the relevance of structural analogs in medicinal chemistry (Gouhar & Raafat, 2015).
Antimicrobial Activity : Compounds derived from pyrazole-4-yl methanone structures have been investigated for their antimicrobial efficacy. This research signifies the exploration of such compounds in addressing resistance issues in antimicrobial therapy and underscores the potential of chemical synthesis in discovering new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Safety And Hazards
This involves studying the toxicity of the compound and its effects on the human body. It also includes information on how to handle and store the compound safely.
Future Directions
This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties or reduce its side effects.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a newly synthesized or less-studied compound, some of this information may not be available.
properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-5-4-6-13-14(10)18-17(25-13)24-11-7-21(8-11)16(22)12-9-20(2)19-15(12)23-3/h4-6,9,11H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURFGJSOIQYCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CN(N=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone |
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